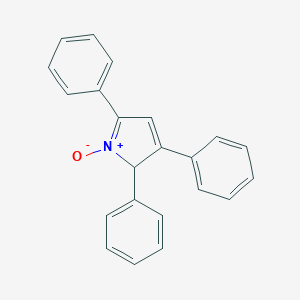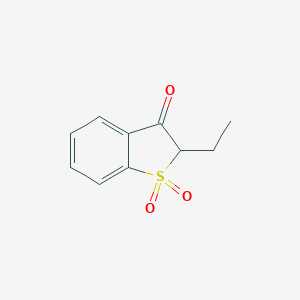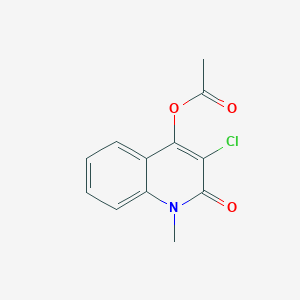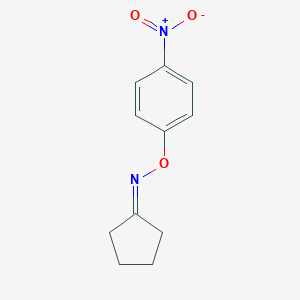
Pivalanilide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La N-Pivoylanilina se utiliza principalmente como intermedio sintético en la investigación farmacéutica. Está involucrada en la síntesis de varios compuestos biológicamente activos y productos farmacéuticos . Además, tiene aplicaciones en el desarrollo de nuevos materiales y sensores químicos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La N-Pivoylanilina se puede sintetizar mediante la reacción de anilina con cloruro de pivaloilo en presencia de una base como la trietilamina. La reacción se lleva a cabo típicamente en un solvente anhidro como el diclorometano a bajas temperaturas (0 °C) para asegurar un alto rendimiento y pureza . El esquema general de la reacción es el siguiente:
C6H5NH2+(CH3)3CCOCl→C6H5NHC(O)C(CH3)3+HCl
Métodos de Producción Industrial: La producción industrial de N-Pivoylanilina sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para mantener la calidad y el rendimiento del producto. El uso de sistemas automatizados para el control de temperatura y concentración es común en entornos industriales {_svg_4}.
Análisis De Reacciones Químicas
Tipos de Reacciones: La N-Pivoylanilina experimenta diversas reacciones químicas, incluyendo:
Reacciones de Sustitución: Puede participar en reacciones de sustitución nucleófila, donde el grupo pivoylo puede ser reemplazado por otros nucleófilos.
Reacciones de Oxidación y Reducción: Puede ser oxidada o reducida en condiciones específicas para formar diferentes derivados.
Secuencia de Epimerización-Sustitución: Esta secuencia se utiliza para preparar productos de N-Pivoylanilina con sustitución bencílica altamente enantiomérica.
Reactivos y Condiciones Comunes:
Sustitución Nucleófila: Se utilizan comúnmente reactivos como compuestos organolíticos (por ejemplo, n-butil litio).
Oxidación: Agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Productos Mayoritarios: Los productos mayoritarios formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la reacción con bromoacetato de tert-butilo en condiciones controladas produce productos sustituidos con variada enantioselectividad .
Mecanismo De Acción
El mecanismo de acción de la N-Pivoylanilina implica su función como intermedio en reacciones químicas. Actúa como precursor de moléculas más complejas, facilitando la formación de enlaces y estructuras químicas específicas. Los objetivos moleculares y las vías dependen del producto final sintetizado a partir de la N-Pivoylanilina .
Comparación Con Compuestos Similares
Compuestos Similares:
N-Pivoylo-o-toluidina: Utilizado como reactivo para la titulación de reactivos organolíticos.
N-Pivoylo-o-bencilanilina: Otro intermedio sintético con aplicaciones similares.
Unicidad: La N-Pivoylanilina es única debido a su alta pureza y reactividad específica, lo que la convierte en un intermedio valioso en la síntesis farmacéutica. Su capacidad de experimentar diversas reacciones químicas en condiciones controladas permite la síntesis de una amplia gama de compuestos .
Propiedades
IUPAC Name |
2,2-dimethyl-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)10(13)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJNWXYSLBGWDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216455 | |
| Record name | Pivalanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6625-74-7 | |
| Record name | 2,2-Dimethyl-N-phenylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6625-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pivalanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006625747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pivalanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pivalanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9043 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pivalanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pivalanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![17-(1,5-dimethylhexyl)-2-nitro-10,13-dimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B372220.png)
![9,18-dioxapentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene-1,10-dicarbonitrile](/img/structure/B372222.png)











